2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridazinone core.
Attachment of Methoxypyridinyl Group: The final step involves coupling the methoxypyridinyl group to the acetamide moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxypyridin-3-yl)acetamide
- 2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
- 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-ethoxypyridin-3-yl)acetamide
Uniqueness
What sets 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxypyridinyl group, in particular, may enhance its ability to interact with certain biological targets, making it a more potent and selective compound in various applications.
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-17-8-6-12(10-20-17)21-16(24)11-23-18(25)9-7-15(22-23)13-4-2-3-5-14(13)19/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
UKJBXJJSRKYZHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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